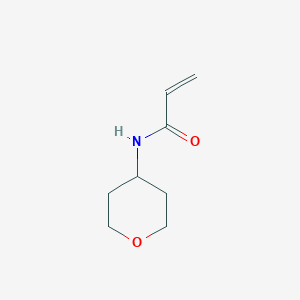
N-(oxan-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(oxan-4-yl)prop-2-enamide” is a chemical compound . It is also known as 2-(oxan-4-yl)prop-2-en-1-amine hydrochloride . The compound has a molecular weight of 177.67 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized by treating propargylamine with acryloyl chloride and crotonyl chloride respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not directly mentioned in the literature, reactions of similar compounds have been reported . For example, an efficient route to functionalized phosphorus heterocycles was achieved via reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with some phosphorus sulfides and phosphorus tribromide .Aplicaciones Científicas De Investigación
Photocatalyst Materials for Water Splitting
N-(oxan-4-yl)prop-2-enamide could potentially influence the design and development of photocatalytic materials for water splitting, contributing to the generation of hydrogen as a clean energy source. Studies on heterogeneous photocatalyst materials highlight the importance of understanding factors affecting photocatalytic performances for solar hydrogen production, addressing global energy and environmental issues (Kudo & Miseki, 2009).
Environmental Concentrations of Engineered Nanomaterials
Research on the environmental concentrations of engineered nanomaterials (ENMs) provides insights into the release and impact of such materials, including those related to this compound, in various ecosystems. This work is critical for understanding the environmental presence and potential toxicity of ENMs, guiding regulatory and remediation efforts (Gottschalk, Sun, & Nowack, 2013).
Oxidative Stress, Aging, and Diseases
The chemical's relevance to oxidative stress research suggests potential applications in studying aging and age-related diseases. Oxidative stress is a key factor in various conditions, including cardiovascular diseases and neurodegenerative disorders. Research in this area may provide valuable insights into the mechanisms of aging and the development of antioxidant therapies (Liguori et al., 2018).
Analytical Methods for Antioxidant Activity
This compound might be relevant in the development and evaluation of analytical methods for determining antioxidant activity. Understanding and measuring antioxidant activity is crucial for various applications in food engineering, medicine, and pharmacy. This research supports the ongoing study of antioxidants and their implications for health and disease prevention (Munteanu & Apetrei, 2021).
Nanofiltration Membranes
The chemical could also be involved in the development of nanofiltration membranes, particularly those with crumpled polyamide films. Such membranes have significant environmental applications, including water purification, wastewater treatment, and water reuse. Advances in this area may lead to high-performance membranes tailored for environmental applications, showcasing the material's potential for sustainability and pollution mitigation (Shao et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(10)9-7-3-5-11-6-4-7/h2,7H,1,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBUNDFXNZSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

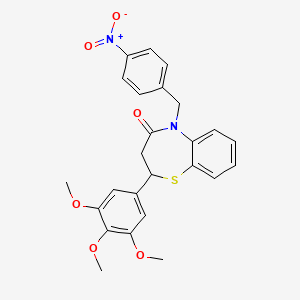
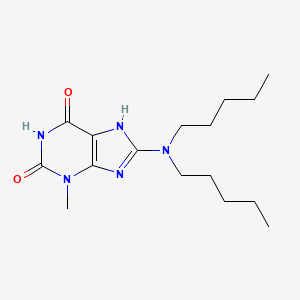
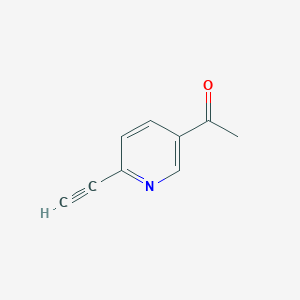
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2727491.png)
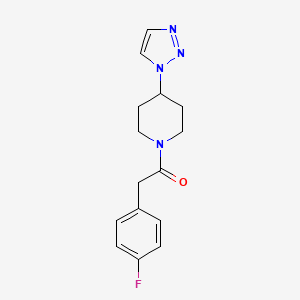

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2727494.png)
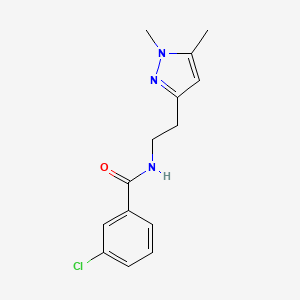
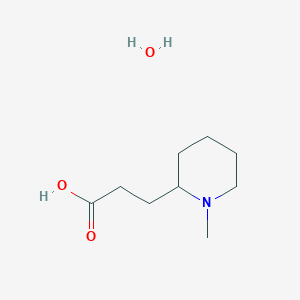
![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2727500.png)
![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)

![2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2727505.png)
